(2E)-3-(2-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chlorine atoms on both phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and 3,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Activity: Some derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Anti-inflammatory and Anticancer Properties: Research has shown that certain chalcone derivatives possess anti-inflammatory and anticancer activities, which could be harnessed for therapeutic purposes.
Industry:
Dye and Pigment Production: Chalcones are used in the synthesis of dyes and pigments due to their ability to form colored compounds.
Optical Materials: Some chalcone derivatives are investigated for their nonlinear optical properties, which are useful in the development of optical materials and devices.
Mechanism of Action
The biological activity of (2E)-3-(2-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one and its derivatives is often attributed to their ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial, anti-inflammatory, or anticancer effects.
Comparison with Similar Compounds
- (2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Comparison:
- Structural Differences: The presence and position of chlorine atoms on the phenyl rings can significantly influence the compound’s reactivity and biological activity.
- Reactivity: Compounds with additional chlorine atoms may exhibit different reactivity patterns in substitution and oxidation reactions.
- Biological Activity: The specific arrangement of chlorine atoms can affect the compound’s ability to interact with biological targets, leading to variations in antimicrobial, anti-inflammatory, and anticancer properties.
This detailed article provides a comprehensive overview of (2E)-3-(2-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-12-4-2-1-3-10(12)6-8-15(19)11-5-7-13(17)14(18)9-11/h1-9H/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZODUXKLAXGEN-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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